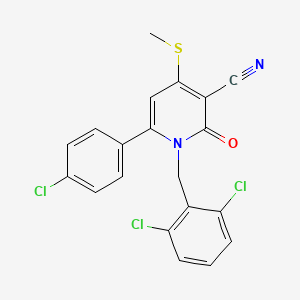
6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic molecule that appears to be related to various pyridine derivatives synthesized for different applications, including potential antibacterial properties. The structure suggests the presence of multiple reactive sites, which could be utilized in further chemical reactions or modifications.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves chlorination reactions, as seen in the synthesis of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, where chlorination of a hydroxy precursor with POCl3 and PCl5 in CHCl3 yielded the chlorinated pyridinecarbonitrile . This suggests that similar chlorination strategies could be employed in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, and their analysis often requires sophisticated techniques such as NMR spectroscopy and X-ray structural analysis. For instance, the structure of a related compound was identified using these methods . These techniques would likely be crucial in confirming the structure of 6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.
Chemical Reactions Analysis
Pyridinecarbonitriles can undergo various chemical reactions. For example, compound reacted with alkyl- and arylamines to yield substituted pyridinecarbonitriles . Additionally, the reaction of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives formed thieno[2,3-d]pyrimidines . These reactions indicate that the compound may also participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For example, the reaction of a pyridine derivative with transition metals resulted in the formation of complexes with distinct physical properties, such as magnetic properties and thermal stability . The presence of methylsulfanyl and chlorophenyl groups in the compound of interest suggests that it may also form complexes with metals, altering its physical and chemical properties.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research into pyridine derivatives, including those structurally similar to the compound , has demonstrated their utility in understanding structural, optical, and junction characteristics. For instance, studies have characterized the thermal, structural, optical, and diode characteristics of pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors due to their optical energy gaps and response to light, indicating their use in electronic and photonic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Chemical Reactivity
The synthesis and reactivity of pyridine carbonitriles, including the generation of various derivatives through reactions with cyanoacetamide and other compounds, are key areas of research. These studies lay the groundwork for creating a diverse range of compounds with potential applications in pharmaceuticals and material science. For example, simple methods to synthesize 2-pyridones have been developed, showcasing the chemical versatility and potential utility of pyridine carbonitriles in creating novel compounds (Mathews et al., 2008).
Molecular Docking and Bioactivity
The exploration of novel pyridine and fused pyridine derivatives through molecular docking and in vitro screening has shown that these compounds exhibit antimicrobial and antioxidant activity. This suggests their potential as chemotherapeutic agents or in the development of new antimicrobial and antioxidant materials (Flefel et al., 2018).
Spectroscopic Analysis
Spectroscopic investigations of pyridine derivatives, including vibrational assignments, HOMO-LUMO, NBO, MEP analysis, and molecular docking studies, reveal their potential as chemotherapeutic agents. This research indicates the compound's relevance in pharmaceutical development, highlighting its structural and electronic properties that could be exploited for therapeutic purposes (Alzoman et al., 2015).
Synthesis and Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including those structurally related to the specified compound, have demonstrated their effectiveness against various bacteria. This suggests potential applications in developing new antimicrobial agents (Abdelghani et al., 2017).
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2OS/c1-27-19-9-18(12-5-7-13(21)8-6-12)25(20(26)14(19)10-24)11-15-16(22)3-2-4-17(15)23/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPSWXYVLYTUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


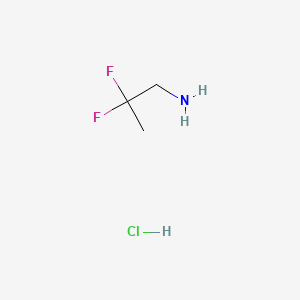
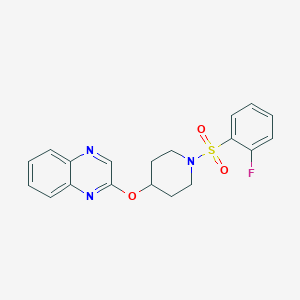

![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
![Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B2549749.png)
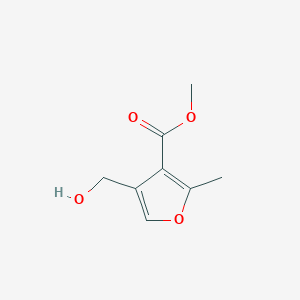
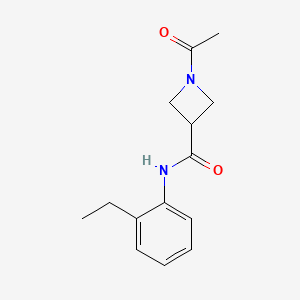
![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)
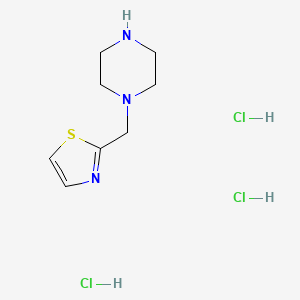
![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)